Cas no 952182-69-3 (Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate)

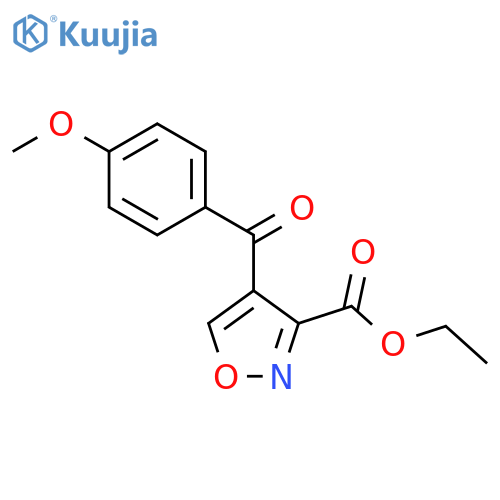

952182-69-3 structure

商品名:Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate

CAS番号:952182-69-3

MF:C14H13NO5

メガワット:275.256724119186

MDL:MFCD09027191

CID:1027303

PubChem ID:24213895

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate

- Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate

- DTXSID70640033

- MFCD09027191

- CS-0325646

- A915684

- CNB18269

- MA-0725

- 952182-69-3

- Ethyl4-(4-methoxybenzoyl)isoxazole-3-carboxylate

- J-520930

- AKOS005073462

- ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate

- Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate

-

- MDL: MFCD09027191

- インチ: InChI=1S/C14H13NO5/c1-3-19-14(17)12-11(8-20-15-12)13(16)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3

- InChIKey: PNVDVDLKWPJHLF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NOC=C1C(=O)C1=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 275.07937252g/mol

- どういたいしつりょう: 275.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 78.6Ų

じっけんとくせい

- ゆうかいてん: 55-57

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate セキュリティ情報

- 危害声明: Irritant

- ちょぞうじょうけん:Sealed in dry,2-8°C

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B442698-50mg |

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |

952182-69-3 | 50mg |

$ 115.00 | 2022-06-07 | ||

| abcr | AB257765-500mg |

Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |

952182-69-3 | 95% | 500mg |

€215.40 | 2025-03-19 | |

| TRC | B442698-10mg |

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |

952182-69-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM158893-1g |

Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |

952182-69-3 | 95% | 1g |

$*** | 2023-05-29 | |

| TRC | B442698-100mg |

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate |

952182-69-3 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Apollo Scientific | OR12193-1g |

Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |

952182-69-3 | 1g |

£120.00 | 2023-08-31 | ||

| Apollo Scientific | OR12193-5g |

Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate |

952182-69-3 | 5g |

£228.00 | 2023-08-31 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048019-500mg |

Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate |

952182-69-3 | >95% | 500mg |

1217CNY | 2021-05-07 | |

| abcr | AB257765-1g |

Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |

952182-69-3 | 95% | 1g |

€315.00 | 2025-03-19 | |

| abcr | AB257765-5g |

Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate, 95%; . |

952182-69-3 | 95% | 5g |

€859.90 | 2025-03-19 |

Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

952182-69-3 (Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952182-69-3)Ethyl 4-(4-Methoxybenzoyl)-3-isoxazolecarboxylate

清らかである:99%

はかる:1g

価格 ($):156.0